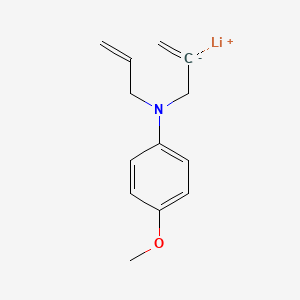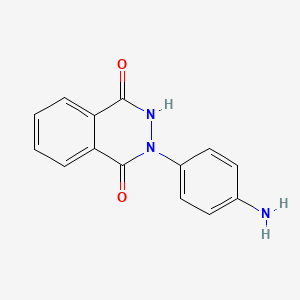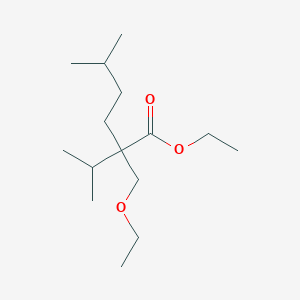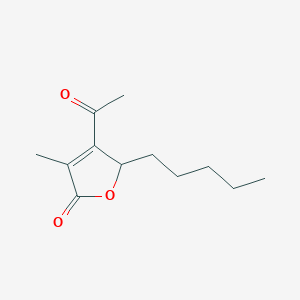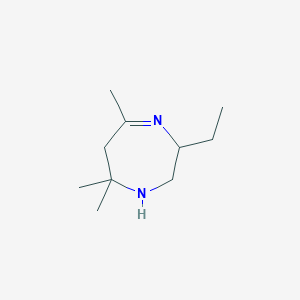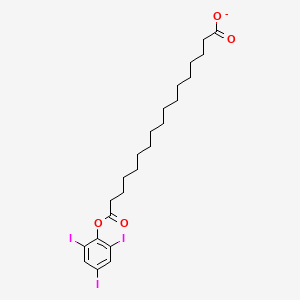
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate: is a synthetic chemical compound characterized by the presence of a heptadecanoate chain attached to a phenoxy group substituted with three iodine atoms at positions 2, 4, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate typically involves the esterification of 17-oxoheptadecanoic acid with 2,4,6-triiodophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the heptadecanoate chain, converting it to a hydroxyl group.
Substitution: The iodine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Conversion to 17-hydroxy-17-(2,4,6-triiodophenoxy)heptadecanoate.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of iodinated compounds for use in organic synthesis and materials science.
Biology: In biological research, 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound’s iodinated phenoxy group makes it a candidate for use in radiolabeling and imaging studies, particularly in the development of contrast agents for medical imaging techniques such as computed tomography (CT) scans.
Industry: In industrial applications, the compound is explored for its potential use in the development of specialty chemicals and materials, including flame retardants and polymer additives.
Mecanismo De Acción
The mechanism of action of 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phenoxy and heptadecanoate moieties. The iodine atoms in the phenoxy group can enhance the compound’s binding affinity to certain targets, potentially leading to inhibitory or modulatory effects on biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
17-Oxo-17-(2,4,6-tribromophenoxy)heptadecanoate: Similar structure but with bromine atoms instead of iodine.
17-Oxo-17-(2,4,6-trichlorophenoxy)heptadecanoate: Similar structure but with chlorine atoms instead of iodine.
17-Oxo-17-(2,4,6-trifluorophenoxy)heptadecanoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in 17-Oxo-17-(2,4,6-triiodophenoxy)heptadecanoate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine atoms confer unique properties, such as higher atomic mass and radiopacity, making the compound particularly useful in imaging applications. Additionally, the electronic effects of iodine can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its halogenated counterparts.
Propiedades
Número CAS |
500711-81-9 |
|---|---|
Fórmula molecular |
C23H32I3O4- |
Peso molecular |
753.2 g/mol |
Nombre IUPAC |
17-oxo-17-(2,4,6-triiodophenoxy)heptadecanoate |
InChI |
InChI=1S/C23H33I3O4/c24-18-16-19(25)23(20(26)17-18)30-22(29)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(27)28/h16-17H,1-15H2,(H,27,28)/p-1 |
Clave InChI |
ZOSNRCZWKCHXAR-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCCC(=O)[O-])I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


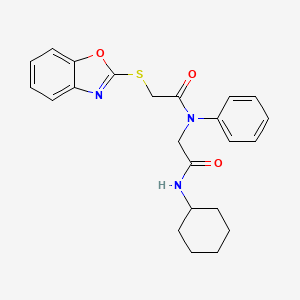
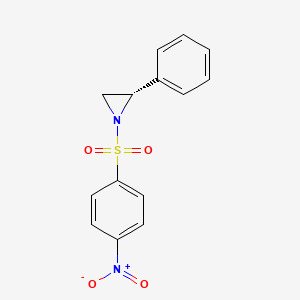
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
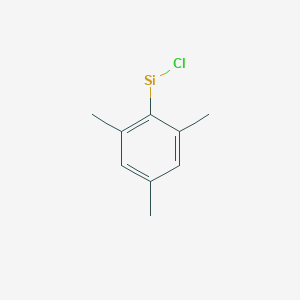

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
